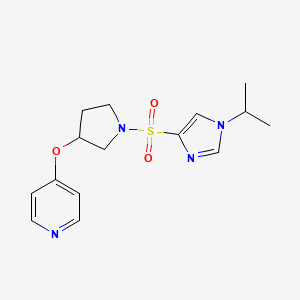

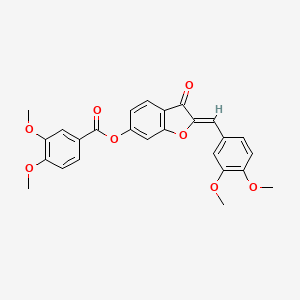

![molecular formula C9H9NO3 B2403216 7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1231750-12-1](/img/structure/B2403216.png)

7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Descripción general

Descripción

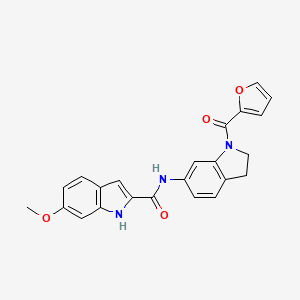

The compound “7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is a type of benzoxazine, a class of heterocyclic compounds . Benzoxazines are known for their molecular design flexibility and excellent properties when used with suitable raw materials .

Synthesis Analysis

The synthesis of benzoxazine compounds often involves reactions with suitable raw materials. For instance, a new benzoxazine monomer was synthesized from the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) .Molecular Structure Analysis

The molecular structure of benzoxazine compounds is typically characterized using Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .Chemical Reactions Analysis

Benzoxazine compounds can undergo various chemical reactions. For example, a series of new molecules having 4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives were synthesized .Physical And Chemical Properties Analysis

Benzoxazine compounds exhibit excellent properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost . They also show good thermal stability as evidenced by thermogravimetric analysis .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Novel Derivatives Synthesis : The compound has been utilized in the synthesis of novel derivatives, particularly focusing on derivatives of [1,4]benzoxazinone. These derivatives were synthesized in good yields, indicating the compound's utility in producing structurally varied chemicals (Guguloth, 2021).

Platelet Aggregation Inhibitors : Derivatives of 7-Hydroxy-5-Methyl-2H-Benzo[b][1,4]oxazin-3(4H)-one have shown potential as platelet aggregation inhibitors, indicating its possible application in the development of therapeutic agents for conditions related to blood clotting (Tian et al., 2012).

Antimicrobial Activity : Some derivatives have exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. This highlights its potential in the development of new antimicrobial agents (Fang et al., 2011).

Chemoenzymatic Asymmetric Synthesis : The compound has been used in the chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives. This method is particularly useful in the synthesis of key precursors for antimicrobial agents like Levofloxacin (López-Iglesias et al., 2015).

One-Pot Synthesis Method : A "one-pot" synthesis protocol for creating multisubstituted 2-hydroxy-benzo[b][1,4]oxazins from N-(2-hydroxylaryl)enaminones has been developed, demonstrating its versatility in efficient synthesis processes (Zhang et al., 2018).

Biological Applications

Antioxidant and Anticorrosive Properties : Research has shown its derivatives to possess antioxidant and anticorrosive properties, making them suitable as additives in motor oils. This application demonstrates the compound's potential in improving the longevity and performance of engine oils (Hassan et al., 2011).

Potential as Antimicrobial Agents : Triazole-functionalized derivatives of this compound have been synthesized and shown to possess significant antimicrobial activities, further solidifying its role in pharmaceutical research (Bollu et al., 2017).

Safety and Hazards

Direcciones Futuras

The future directions for the study of benzoxazine compounds could include designing inherently tough benzoxazine monomers and polybenzoxazines prepolymers to improve the flexibility of polybenzoxazines from the molecular level . This could lead to increased applications in various fields such as halogen-free flame retardant laminates, vacuum pump rotors, printed circuit boards, friction materials, composites, and others .

Propiedades

IUPAC Name |

7-hydroxy-5-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-5-2-6(11)3-7-9(5)10-8(12)4-13-7/h2-3,11H,4H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAYCRVIFCFAGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231750-12-1 | |

| Record name | 7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2403134.png)

![N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2403136.png)

![Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2403140.png)

![2-[(4-Sulfamoylphenyl)amino]acetic acid](/img/structure/B2403147.png)

![3-(2,6-Dichlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one](/img/structure/B2403148.png)

![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2403152.png)

![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2403153.png)

![3-(4-methoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2403155.png)